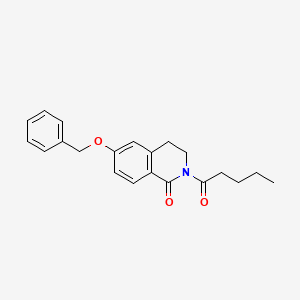
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA or other acids.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine can be used in various scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of peptides like L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-lysine: A simpler peptide with similar amino acid composition.
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-threonyl-L-lysine: Another peptide with a slightly different sequence.
Uniqueness
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is unique due to the presence of the N5-(diaminomethylidene) group, which can impart distinct chemical and biological properties compared to other peptides.
Eigenschaften
CAS-Nummer |
868595-20-4 |
|---|---|
Molekularformel |
C31H57N13O12 |
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H57N13O12/c1-14(39-28(53)20(13-45)43-25(50)16(33)8-9-21(34)47)24(49)42-19(12-22(35)48)27(52)40-17(7-5-11-38-31(36)37)26(51)44-23(15(2)46)29(54)41-18(30(55)56)6-3-4-10-32/h14-20,23,45-46H,3-13,32-33H2,1-2H3,(H2,34,47)(H2,35,48)(H,39,53)(H,40,52)(H,41,54)(H,42,49)(H,43,50)(H,44,51)(H,55,56)(H4,36,37,38)/t14-,15+,16-,17-,18-,19-,20-,23-/m0/s1 |
InChI-Schlüssel |
TWIIXKBJQFRJFK-RPOKIZPRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


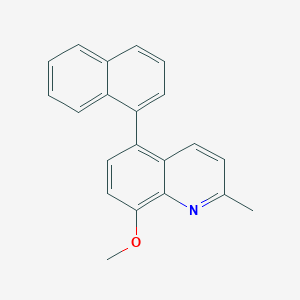
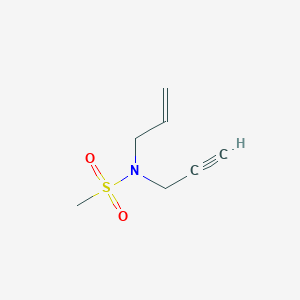
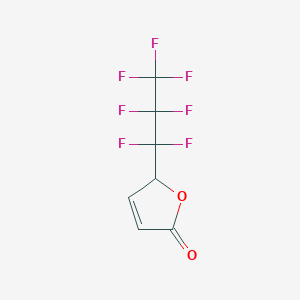
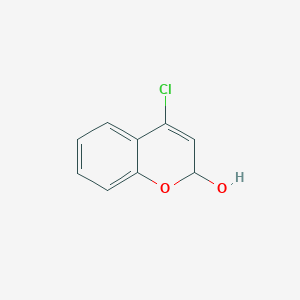
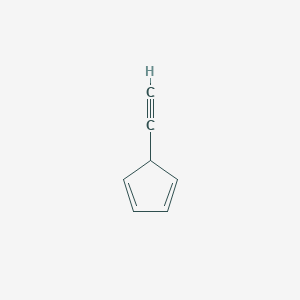
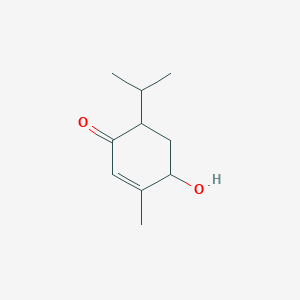
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
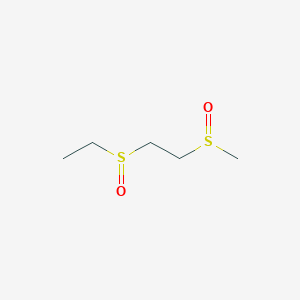
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

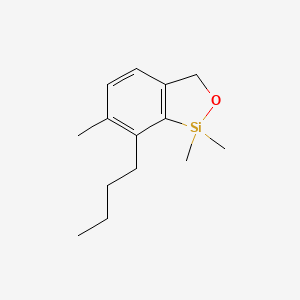
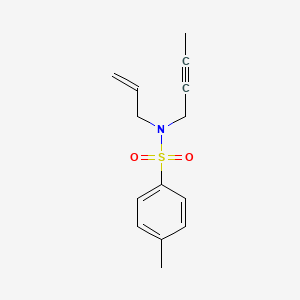
![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
